Isopropyl 2,4-hydroxy-6-methylbenzoate is an organic compound with the molecular formula . This compound is a derivative of benzoic acid, where hydroxyl groups replace hydrogen atoms at positions 2 and 4, and a methyl group is present at position 6. The isopropyl ester group is attached to the carboxyl group of the benzoic acid. This compound is known for its potential applications in various scientific fields, particularly in medicinal chemistry and cosmetics.
Isopropyl 2,4-hydroxy-6-methylbenzoate can be synthesized from its corresponding acid, 2,4-dihydroxy-6-methylbenzoic acid, through esterification with isopropanol. The synthesis typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is performed under reflux conditions to ensure complete conversion.
This compound belongs to the class of benzoate esters and can be classified based on its functional groups as follows:
The synthesis of isopropyl 2,4-hydroxy-6-methylbenzoate primarily involves the esterification reaction between 2,4-dihydroxy-6-methylbenzoic acid and isopropanol. The general reaction can be represented as:
The molecular structure of isopropyl 2,4-hydroxy-6-methylbenzoate features:
CC(C)C1=C(C(=C(C=C1O)C(=O)O)O)C
FNWNGQGTFICQJU-UHFFFAOYSA-N
Isopropyl 2,4-hydroxy-6-methylbenzoate can undergo several chemical reactions:
The conditions for these reactions depend on the specific reagents used and may require controlled temperatures and pH levels to optimize yields and minimize by-products.
The mechanism of action for isopropyl 2,4-hydroxy-6-methylbenzoate involves its interaction with biological targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites on enzymes, modulating their activity. Additionally, hydrolysis of the ester group releases active benzoic acid derivatives that may interact with cellular pathways related to inflammation and oxidative stress.
The compound exhibits potential biological activities that make it suitable for various applications in pharmaceuticals and cosmetics .
Isopropyl 2,4-hydroxy-6-methylbenzoate has several notable applications:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9